Tetraxetan N-hydroxysuccinimide: A Technical Guide for Drug Development Professionals
Tetraxetan N-hydroxysuccinimide: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tetraxetan N-hydroxysuccinimide (NHS), also widely known as DOTA-NHS ester, is a crucial bifunctional chelating agent extensively utilized in the development of targeted radiopharmaceuticals and antibody-drug conjugates (ADCs). Its core structure, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), forms highly stable complexes with a variety of trivalent metal ions, making it an ideal scaffold for delivering radionuclides for therapeutic or imaging purposes. The N-hydroxysuccinimide ester functional group provides a reactive site for covalent attachment to primary amines, such as those on the lysine residues of antibodies and other proteins. This guide provides a comprehensive technical overview of Tetraxetan N-hydroxysuccinimide, including its chemical properties, detailed experimental protocols for antibody conjugation, and a summary of relevant quantitative data. Furthermore, it visualizes key experimental workflows and associated signaling pathways pertinent to its application in oncology.
Core Chemical and Physical Properties
Tetraxetan N-hydroxysuccinimide is a white solid organic compound. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₁N₅O₁₀ | [1][2] |
| Molecular Weight | 501.5 g/mol | [1] |
| CAS Number | 170908-81-3 | [1] |
| IUPAC Name | 2-[4,10-bis(carboxymethyl)-7-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | [1] |
| Synonyms | DOTA-NHS ester, Tetraxetan N-hydroxysuccinimide | [1][3] |
Applications in Bioconjugation and Radiopharmeceuticals
The primary application of Tetraxetan N-hydroxysuccinimide lies in its ability to link targeting biomolecules, most notably monoclonal antibodies, with radioactive metal ions for use in radioimmunotherapy and diagnostic imaging.[4][5] The DOTA cage can chelate radionuclides such as Lutetium-177 (¹⁷⁷Lu), Yttrium-90 (⁹⁰Y), Copper-64 (⁶⁴Cu), and Actinium-225 (²²⁵Ac).[6][7][8]
Antibodies conjugated with Tetraxetan and radiolabeled are designed to target specific antigens on the surface of cancer cells. For instance, antibodies targeting Prostate-Specific Membrane Antigen (PSMA), Human Epidermal Growth Factor Receptor 2 (HER2), or Epidermal Growth Factor Receptor (EGFR) are prominent examples of vectors for targeted radionuclide therapy.[2][9][10] Once the radiolabeled antibody binds to the cancer cell, the emitted radiation induces cellular damage and death.
Experimental Protocols
Antibody Conjugation with Tetraxetan N-hydroxysuccinimide
This protocol details the covalent attachment of Tetraxetan N-hydroxysuccinimide to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS)
-
Tetraxetan N-hydroxysuccinimide (DOTA-NHS ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.5-9.0[4][5]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[4]
-
Purification column (e.g., PD-10 desalting column)[4]
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains amine-containing buffers (e.g., Tris), perform a buffer exchange into the conjugation buffer.
-
Adjust the antibody concentration to a suitable range, typically 5-10 mg/mL.[4]
-
-
DOTA-NHS Ester Preparation:
-
Dissolve Tetraxetan N-hydroxysuccinimide in anhydrous DMSO to a stock concentration of 10 mg/mL immediately before use.[5]
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the DOTA-NHS ester solution to the antibody solution. Molar ratios can range from 10:1 to 100:1 (DOTA-NHS:mAb), depending on the desired degree of labeling.[4][5]
-
Gently mix and incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.[4]
-
-
Quenching the Reaction:
-
Purification of the Antibody-DOTA Conjugate:
-
Remove excess, unreacted DOTA-NHS ester and quenching buffer by buffer exchanging the conjugated antibody into a suitable storage buffer (e.g., PBS) using a desalting column.[4]
-
Radiolabeling of the Antibody-DOTA Conjugate
This protocol describes the chelation of a radionuclide by the DOTA-conjugated antibody. The specific radionuclide and its handling will require appropriate safety precautions and adherence to radiation safety regulations.
Materials:
-
Antibody-DOTA conjugate
-
Radionuclide solution (e.g., ¹⁷⁷LuCl₃)
-
Radiolabeling Buffer: 0.25 M NH₄OAc buffer, pH 5.5[12]
-
Metal-free water and reaction vials
Procedure:
-
Reaction Setup:
-
In a metal-free microcentrifuge tube, combine the antibody-DOTA conjugate with the radiolabeling buffer.
-
Add the radionuclide solution to the antibody-DOTA conjugate mixture.
-
-
Incubation:
-
Quality Control:
-
Determine the radiochemical purity of the radiolabeled antibody using methods such as instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).[13]
-
Quantitative Data
The following tables summarize key quantitative data from representative conjugation and radiolabeling experiments.
Table 1: Reaction Conditions and Conjugation Efficiency
| Parameter | Value | Reference |
| Chelator | DOTA-NHS ester | [4] |
| Molar Ratio (Chelator:mAb) | 10:1 to 100:1 | [4][5] |
| Average Chelators per Antibody | 0.4 to 9.0 | [4][5] |
| Conjugation Reaction pH | 8.0 - 9.0 | [5] |
Table 2: Characterization of the Antibody-Chelator Conjugate
| Parameter | Value | Reference |
| Specific Activity of ⁶⁴Cu-labeled DOTA-mAb | up to 15.4 µCi/µg | [4] |
| Radiochemical Purity of ¹⁷⁷Lu-DOTA-Rituximab | > 95% | [4][6] |
| In vitro Serum Stability (¹⁷⁷Lu-DOTA-Rituximab) | High (stable for at least 48h) | [4][6] |
| Immunoreactivity | Maintained (dependent on conjugation ratio) | [13] |
Visualizations
Experimental and Logical Workflows
Signaling Pathways
Antibodies targeting PSMA are used to deliver radionuclides to prostate cancer cells. While PSMA's direct signaling is complex and not fully elucidated, its internalization upon antibody binding is a key mechanism for delivering a therapeutic payload. It is also known to interact with pathways like PI3K/AKT.[9]
HER2 is a receptor tyrosine kinase that, upon dimerization, activates downstream pathways like PI3K/AKT and MAPK, promoting cell proliferation and survival. Antibodies targeting HER2 can block these signals and deliver radionuclides.[10][14]
Similar to HER2, EGFR activation leads to the stimulation of the PI3K/AKT and MAPK pathways. Targeted antibodies can inhibit this signaling and deliver a radioactive payload.[2][15]
Conclusion
Tetraxetan N-hydroxysuccinimide is an indispensable tool in the development of targeted radiopharmaceuticals. Its robust chelation chemistry combined with a versatile conjugation moiety allows for the creation of potent and specific therapeutic and diagnostic agents. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this important molecule in their work. A thorough understanding of the conjugation chemistry, careful optimization of reaction conditions, and comprehensive characterization of the final product are paramount to the successful development of novel antibody-based radiopharmaceuticals.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with Actinium-225 for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [64Cu]‐labelled trastuzumab: optimisation of labelling by DOTA and NODAGA conjugation and initial evaluation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Optimization of PSMA-Based Radioligand Therapy [mdpi.com]
- 10. HER2+ signalling pathways | PPTX [slideshare.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
